4-Amino-1H-benzo[d]imidazol-2(3H)-one
CAS No.: 75370-65-9
Cat. No.: VC2059463
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75370-65-9 |
|---|---|
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 4-amino-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) |
| Standard InChI Key | BCUSTVNWMJXDSE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)NC(=O)N2)N |
| Canonical SMILES | C1=CC(=C2C(=C1)NC(=O)N2)N |
Introduction
Structural Characteristics of 4-Amino-1H-benzo[d]imidazol-2(3H)-one
Molecular Structure and Nomenclature
4-Amino-1H-benzo[d]imidazol-2(3H)-one belongs to the broader family of benzimidazolones, characterized by the presence of a carbonyl group at position 2 of the benzimidazole ring. The systematic name indicates specific structural features: the "4-Amino" designates an amino group at position 4 of the benzene portion, "1H" indicates a hydrogen atom at position 1 of the imidazole ring, and "2(3H)-one" signifies a carbonyl group at position 2 with a hydrogen on the adjacent nitrogen at position 3.
Related Aminobenzimidazole Compounds
While specific data on 4-Amino-1H-benzo[d]imidazol-2(3H)-one is limited in the provided search results, examining related compounds provides valuable context. The simpler structure 4-aminoimidazole is described as "an aminoimidazole that is 1H-imidazole substituted by an amino group at position 4," with a molecular formula of C3H5N3 and a molecular weight of 83.09 g/mol . This compound represents a basic aminoimidazole unit without the fused benzene ring present in 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
Other related compounds include 1-Methyl-4-aminobenzimidazole (MABI), which has been studied for its metal ion-binding properties, and 2-(4'-aminophenyl) 5-amino benzimidazole (DAPBI), an intermediate used in azo dye synthesis . These compounds share the aminobenzimidazole core structure with 4-Amino-1H-benzo[d]imidazol-2(3H)-one but differ in the specific positioning and nature of functional groups.
Synthetic Approaches to Benzimidazole Derivatives
Synthesis of 2-(4'-aminophenyl) 5-amino benzimidazole (DAPBI)
The search results describe a detailed process for preparing 2-(4'-aminophenyl) 5-amino benzimidazole (DAPBI), which involves several key steps :
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Condensation of p-nitrobenzoic acid with aniline at approximately 170°C, with water formed during the reaction being distilled off
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Dinitration of the resulting N-(4'-nitrobenzoyl)aniline using concentrated sulfuric acid and nitric acid at 0-25°C
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Reduction of N-(4-nitrobenzoyl)-2,4-dinitroaniline to the corresponding triamine
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Dehydrocyclization of the triamine to form DAPBI
This process involves treating p-nitrobenzoic acid with a chlorinating agent (preferably thionyl chloride) in an inert aliphatic solvent to form the acid chloride, followed by condensation with aniline without isolating the intermediate acid chloride . The approach demonstrates a streamlined method without requiring isolation of intermediates, potentially offering insights into efficient synthetic routes for related compounds like 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
Comparative Analysis of Benzimidazole Derivatives
Structural and Chemical Properties
Table 1 presents a comparative analysis of structural and chemical properties of selected benzimidazole derivatives mentioned in the search results:
This comparison highlights the structural diversity within the benzimidazole family and provides context for understanding the potential properties of 4-Amino-1H-benzo[d]imidazol-2(3H)-one based on structural similarities and differences with related compounds.
Biological Activities of Benzimidazole Derivatives
Table 2 summarizes the biological activities of selected benzimidazole derivatives mentioned in the search results:
This table illustrates the diverse anticancer activities exhibited by different benzimidazole derivatives, suggesting potential biological activities that might be explored for 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
Structure-Activity Relationships in Benzimidazole Derivatives
Impact of Functional Group Modifications
The search results provide valuable insights into how specific structural modifications of the benzimidazole scaffold can significantly impact biological activity. The addition of a benzimidazole moiety to the side chain of certain compounds has been shown to improve DNA binding affinity and enhance cytotoxic effects . This suggests that the specific arrangement of functional groups in 4-Amino-1H-benzo[d]imidazol-2(3H)-one might confer unique biological properties.
Compound 4f, which contains a methylene linker joining benzimidazole and oxadiazole, demonstrates cytotoxicity against multiple cancer types . The presence of oxadiazole conjugate enhances the antiproliferative effects compared to other heterocyclic systems . These findings highlight the importance of both the benzimidazole core and the specific substituents in determining biological activity.
Additionally, 1,2,3-triazolyl linked 2-aryl benzimidazole derivatives have demonstrated remarkable anti-proliferative activity against non-small cell lung cancer cells, with the 1,2,3-triazolyl group showing high binding affinity towards different kinases . The combination of 1,2,3-triazolyl with benzimidazole increases cytostatic selectivity against non-small cell lung cancer cells, indicating the potential for synergistic effects between the benzimidazole core and appropriate functional groups .
Metal Ion-Binding Properties and Steric Effects
Studies on 1-Methyl-4-aminobenzimidazole (MABI) and 1,4-Dimethylbenzimidazole (DMBI) have revealed important insights into how substituents at the C4 position affect metal ion binding. The stabilities of M(MABI)2+ and M(DMBI)2+ complexes are reduced due to steric effects of the C4 substituents on metal ion binding at N3, with this effect being more pronounced in M(DMBI)2+ complexes with a methyl group at C4 compared to M(MABI)2+ complexes with an amino group at C4 .
Interestingly, the basicity of the amino group in MABI is significantly higher than in corresponding adenine derivatives, leading to chelate formation involving the amino group . The formation degrees of these "closed" species vary for complexes of Mn2+, Co2+, Ni2+, Cu2+, Zn2+, or Cd2+ between approximately 50 and 90% . This suggests that the amino group in 4-Amino-1H-benzo[d]imidazol-2(3H)-one might similarly participate in metal coordination, potentially leading to unique metal-binding properties.
Complexes with alkaline earth ions demonstrate very low stability but are unaffected by the C4 substituent, potentially indicating the formation of outersphere complexes with a water molecule between N3 and the metal ion . These findings provide valuable insights into the potential metal-binding characteristics of 4-Amino-1H-benzo[d]imidazol-2(3H)-one and how its specific structural features might influence these properties.
Future Research Directions
Investigation of Specific Properties of 4-Amino-1H-benzo[d]imidazol-2(3H)-one
Given the limited specific information available about 4-Amino-1H-benzo[d]imidazol-2(3H)-one in the provided search results, several research areas warrant further investigation:
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Synthesis and structural characterization of 4-Amino-1H-benzo[d]imidazol-2(3H)-one, including determination of its exact physical and chemical properties
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Evaluation of its potential biological activities, particularly anticancer properties against leukemia and solid tumors, based on the activities observed in related benzimidazole derivatives
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Investigation of its metal ion-binding capabilities, with particular attention to the role of the amino group in potential chelate formation
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Assessment of its utility as a synthetic intermediate for more complex bioactive compounds
Methodological Approaches for Comprehensive Characterization
Future research on 4-Amino-1H-benzo[d]imidazol-2(3H)-one could employ various methodological approaches that have proven effective for related benzimidazole compounds:
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Synthetic approaches similar to those used for other aminobenzimidazole derivatives, potentially adapting the methods described for 2-(4'-aminophenyl) 5-amino benzimidazole (DAPBI)
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Screening for biological activities against various cancer cell lines, focusing particularly on leukemia and solid tumors where related compounds have shown efficacy
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Investigation of metal ion-binding properties through potentiometric pH titrations and UV spectrophotometry, following methodologies similar to those used for 1-Methyl-4-aminobenzimidazole (MABI)
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Computational studies to predict properties and interactions, which could guide experimental work and provide insights into structure-activity relationships
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